2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-17-3-1-2-14(12-17)13-25-10-8-16(9-11-25)20-24-23-19(26-20)15-4-6-18(22)7-5-15/h1-7,12,16H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXCCRWHTFMROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the chlorobenzyl and fluorophenyl groups. The final step usually involves the formation of the oxadiazole ring through cyclization reactions under specific conditions, such as the use of dehydrating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, oxadiazole derivatives, and compounds with similar aromatic substitutions. Examples include:
- 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-(1-(4-Fluorobenzyl)piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
What sets 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structure of this compound can be broken down into key components:
- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its biological activity.
- Piperidine Moiety : A six-membered saturated ring that contributes to the compound's pharmacological properties.
- Chlorobenzyl and Fluorophenyl Substituents : These groups enhance lipophilicity and may influence receptor binding.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of piperidine moieties in these compounds often enhances their antibacterial properties.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | S. aureus | 8 µg/mL |
| E. coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Various studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest that oxadiazole derivatives may possess neuroprotective effects. For example, certain compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This could have implications for neurodegenerative diseases such as Alzheimer's.
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives indicate that they may inhibit cancer cell proliferation. For instance, some derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound Type | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative | MCF-7 (Breast Cancer) | 15.63 |
| A549 (Lung Cancer) | 12.34 | |
| A375 (Melanoma) | 18.45 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Receptor Binding : The compound may interact with various receptors involved in inflammatory and pain pathways.
- Enzyme Inhibition : It potentially inhibits enzymes critical for bacterial survival and inflammation.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through modulation of p53 expression and caspase activation .
Study on Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of a series of oxadiazole derivatives. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively, showcasing their potential in treating tuberculosis .
Neuroprotective Effects Research
Research by Desai et al. (2018) highlighted the neuroprotective effects of specific oxadiazole derivatives against oxidative stress-induced neuronal damage. Their findings suggest that these compounds could be further developed for neurodegenerative disease therapies .
Q & A
Basic: What are the key synthetic pathways for preparing 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?
Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of acylhydrazides using reagents like POCl₃ or PCl₅.
- Coupling Reactions : Introducing the 3-chlorobenzyl and 4-fluorophenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling.
- Piperidine Functionalization : Alkylation or sulfonylation of the piperidine ring (e.g., using 3-chlorobenzyl chloride under basic conditions).
Key intermediates are characterized by NMR and HRMS to ensure structural fidelity. Reaction optimization often involves solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature control .
Basic: How is the structural identity and purity of this compound confirmed in research settings?
Answer:
- Spectroscopic Techniques : ¹H/¹³C NMR confirms proton and carbon environments, while HRMS validates molecular weight.
- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers or complex stereochemistry (e.g., oxadiazole-thioether derivatives) .
- Chromatography : HPLC or TLC monitors purity (>95% by area normalization). Impurities are identified via LC-MS .
Basic: What in vitro assays are commonly used to evaluate the biological activity of 1,3,4-oxadiazole derivatives?
Answer:
- Antimicrobial Screening : Agar diffusion or microdilution assays against Xanthomonas oryzae (rice blight) or Staphylococcus aureus .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like succinate dehydrogenase (SDH) to assess binding affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while microwave-assisted synthesis reduces reaction time .
- Catalyst Screening : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) with ligand optimization (e.g., SPhos) .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
Advanced: What strategies are employed to analyze and resolve contradictions in biological activity data across different studies?
Answer:
- Assay Standardization : Compare MIC values under consistent conditions (e.g., pH, inoculum size).
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with thiophene) to isolate activity drivers .
- Molecular Docking : Validate binding hypotheses (e.g., SDH protein interactions) to reconcile discrepancies between in vitro and cellular data .
Advanced: How do structural modifications to the piperidinyl or fluorophenyl groups affect the compound's bioactivity?
Answer:
- Piperidine Modifications : Adding sulfonyl groups enhances solubility and enzyme binding (e.g., SDH inhibition) but may reduce membrane permeability .
- Fluorophenyl Replacements : Electron-withdrawing groups (e.g., -CF₃) increase oxidative stability but can alter logP values, impacting bioavailability .
- SAR Studies : Systematic substitution at the 4-fluorophenyl position (e.g., -Cl, -OCH₃) reveals steric and electronic effects on antimicrobial potency .
Advanced: What in vivo models are appropriate for assessing the therapeutic potential of this compound?
Answer:
- Plant Pathogens : Greenhouse trials for rice bacterial blight (Xoo), monitoring disease severity and plant defense markers (SOD, POD) .
- Murine Models : For anticancer studies, evaluate tumor regression and toxicity profiles (e.g., liver/kidney function tests) .
Advanced: How can molecular docking simulations inform the design of derivatives targeting specific enzymes?
Answer:
- Target Selection : Docking against enzymes like SDH (PDB: 2FBW) identifies critical interactions (e.g., hydrogen bonds with oxadiazole carbonyl groups) .
- Scaffold Optimization : Adjust substituents (e.g., methylsulfonyl) to enhance binding energy (ΔG) and selectivity over homologous proteins .
Advanced: What analytical techniques are critical for studying the stability and degradation products of this compound under various conditions?
Answer:
- Forced Degradation Studies : Expose to acidic/alkaline conditions (pH 1–13) and analyze via LC-MS to identify hydrolysis by-products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition >200°C suggests shelf-life suitability) .
Advanced: How do researchers validate target engagement and mechanism of action in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
